1-Bromo-2,2-dimethylhexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

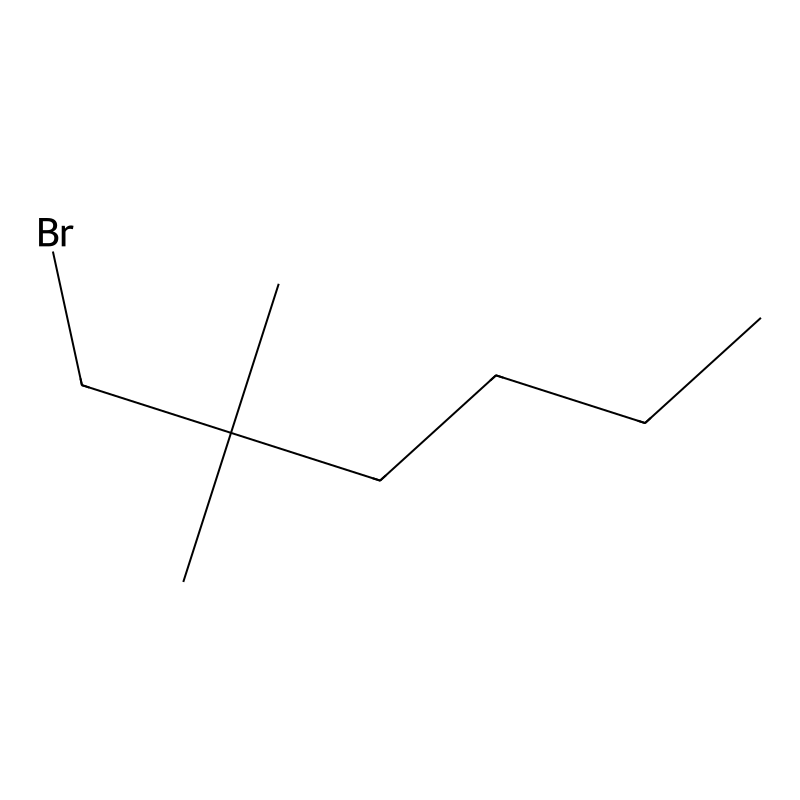

1-Bromo-2,2-dimethylhexane is an organic compound with the molecular formula C₈H₁₇Br. It belongs to the class of alkyl halides, characterized by the presence of a halogen atom—in this case, bromine—attached to an alkyl group. This compound features a branched structure where two methyl groups are attached to the second carbon of a hexane chain, making it a tertiary alkyl halide. Its unique structure contributes to its distinct chemical properties and reactivity patterns, particularly in nucleophilic substitution and elimination reactions.

- BDMH is likely flammable and should be handled with care away from heat sources [].

- Organic bromides can irritate skin and eyes upon contact.

- As with most chemicals, it is recommended to handle BDMH with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood in a well-ventilated area [].

Note:

- The mechanism of action is not applicable to BDMH as it's not typically involved in biological systems.

- Case studies specifically referencing BDMH are likely to be limited due to its role as an intermediate chemical.

1-Bromo-2,2-dimethylhexane primarily undergoes nucleophilic substitution reactions due to the good leaving group ability of the bromine atom. The types of reactions it can participate in include:

- Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

- Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes such as 2,2-dimethylhex-1-ene.

Major Products- Substitution Reactions: Products may include alcohols, nitriles, or amines depending on the nucleophile used.

- Elimination Reactions: The major product is typically an alkene, specifically 2,2-dimethylhex-1-ene.

Synthetic Routes

1-Bromo-2,2-dimethylhexane can be synthesized through the bromination of 2,2-dimethylhexane. The reaction typically involves:

- Bromination Process: Utilizing bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism where bromine radicals react with 2,2-dimethylhexane to form the desired product.

Industrial Production

On an industrial scale, continuous flow reactors may be employed for efficient mixing and heat transfer. Catalysts and optimized conditions enhance yield and purity. Purification methods such as distillation or recrystallization are used to isolate the compound from by-products.

1-Bromo-2,2-dimethylhexane has diverse applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Drug Discovery: The compound is utilized in developing pharmaceuticals where its reactivity can introduce functional groups into drug candidates.

- Materials Science: Employed in preparing polymers and advanced materials due to its ability to undergo further functionalization.

Interaction studies involving 1-bromo-2,2-dimethylhexane primarily focus on its reactivity with nucleophiles and bases. These interactions can lead to various products depending on the reaction conditions and reagents used. The compound's steric hindrance due to its branched structure influences its reactivity patterns compared to linear alkyl halides .

Several compounds share structural similarities with 1-bromo-2,2-dimethylhexane, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Bromo-2-methylhexane | Linear chain with one methyl group | Less steric hindrance compared to 1-bromo-2,2-dimethylhexane |

| 1-Bromo-3,3-dimethylpentane | Branched structure with two methyl groups | Different branching pattern affects reactivity |

| 1-Bromo-2,2-dimethylbutane | Shorter carbon chain with similar branching | Lower molecular weight leading to different physical properties |

Uniqueness

1-Bromo-2,2-dimethylhexane's specific branching pattern significantly influences its reactivity and physical properties compared to its analogs. This includes variations in boiling points, solubility, and steric hindrance affecting reaction pathways during nucleophilic substitution and elimination reactions .